
(13alpha,14beta,17alpha,20S,23R,24S)-21,24-Epoxy-23,25-dihydroxylanost-7-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(13alpha,14beta,17alpha,20S,23R,24S)-21,24-Epoxy-23,25-dihydroxylanost-7-en-3-one is a complex organic compound with a unique structure It belongs to the class of lanostane triterpenoids, which are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (13alpha,14beta,17alpha,20S,23R,24S)-21,24-Epoxy-23,25-dihydroxylanost-7-en-3-one typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of a suitable lanostane derivative, followed by selective oxidation and epoxidation reactions to introduce the epoxy and dihydroxy groups. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the target compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
(13alpha,14beta,17alpha,20S,23R,24S)-21,24-Epoxy-23,25-dihydroxylanost-7-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the epoxy group to a diol or other functional groups.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for epoxidation and other transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction can produce diols or alcohols.
Wissenschaftliche Forschungsanwendungen
(13alpha,14beta,17alpha,20S,23R,24S)-21,24-Epoxy-23,25-dihydroxylanost-7-en-3-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of (13alpha,14beta,17alpha,20S,23R,24S)-21,24-Epoxy-23,25-dihydroxylanost-7-en-3-one involves its interaction with specific molecular targets and pathways. The epoxy and hydroxyl groups play a crucial role in its reactivity and ability to bind to biological molecules. These interactions can modulate various cellular processes, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lanosterol: A precursor in the biosynthesis of steroids, with a similar lanostane skeleton.
Ergosterol: Found in fungal cell membranes, also a lanostane derivative.
Cycloartenol: Another triterpenoid with a similar structure and biological activity.
Uniqueness
(13alpha,14beta,17alpha,20S,23R,24S)-21,24-Epoxy-23,25-dihydroxylanost-7-en-3-one is unique due to its specific functional groups and the resulting reactivity. The presence of both epoxy and dihydroxy groups distinguishes it from other lanostane derivatives and contributes to its diverse applications and potential therapeutic benefits.
Eigenschaften
Molekularformel |
C30H48O4 |
|---|---|
Molekulargewicht |
472.7 g/mol |
IUPAC-Name |
(10R,13S,14S)-17-[5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H48O4/c1-26(2)23-9-8-21-20(28(23,5)13-12-24(26)32)11-15-29(6)19(10-14-30(21,29)7)18-16-22(31)25(34-17-18)27(3,4)33/h8,18-20,22-23,25,31,33H,9-17H2,1-7H3/t18?,19?,20?,22?,23?,25?,28-,29+,30-/m1/s1 |
InChI-Schlüssel |
RNETYSXHFSDFMM-DTNIISLDSA-N |
Isomerische SMILES |
C[C@@]12CCC3C(=CCC4[C@@]3(CCC(=O)C4(C)C)C)[C@]1(CCC2C5CC(C(OC5)C(C)(C)O)O)C |
Kanonische SMILES |
CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(C(OC5)C(C)(C)O)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


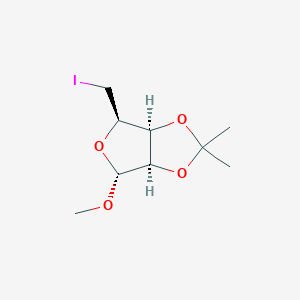
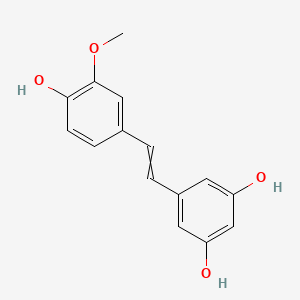
![2-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12436090.png)
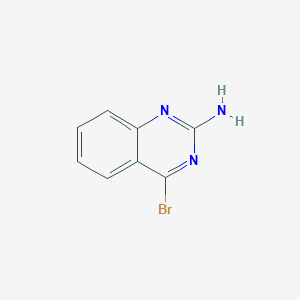
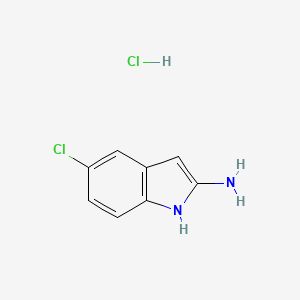
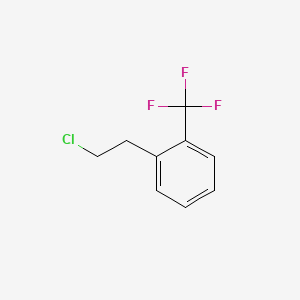
![2-[(2-Amino-2-phenylethyl)sulfanyl]-1-phenylethanamine](/img/structure/B12436127.png)

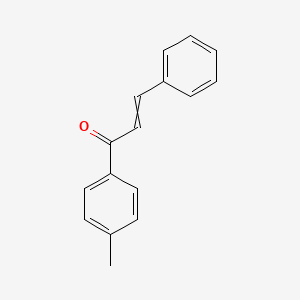
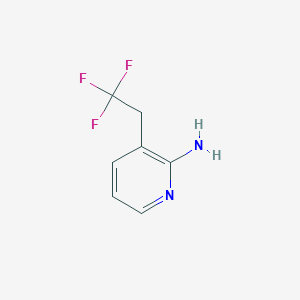
![3-[4-(Tert-butoxy)phenyl]prop-2-enoic acid](/img/structure/B12436146.png)
![2-Thia-5-azabicyclo[2.2.1]heptane 2-oxide hydrochloride](/img/structure/B12436161.png)
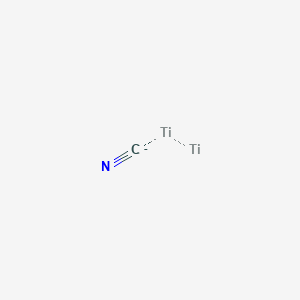
![3-[(2-Amino-4-methylpentanamido)methyl]-5-methylhexanoic acid hydrochloride](/img/structure/B12436169.png)
